2-(1-Methylcyclopentyl)propanoic acid
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Overview
Description
“2-(1-Methylcyclopentyl)propanoic acid” is a chemical compound with the molecular formula C8H14O2 . It is a derivative of propanoic acid, which is a carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds often involves esterification, a process where an alcohol and a carboxylic acid react in the presence of an acid catalyst . For example, cyclopentanol can be synthesized from cyclopentene through an initial addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using its molecular formula C8H14O2 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
As a carboxylic acid derivative, “this compound” can participate in various chemical reactions. For instance, all acid–base reactions involve two conjugate acid–base pairs, the Brønsted–Lowry acid and the base it forms after donating its proton, and the Brønsted–Lowry base and the acid it forms after accepting a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, it has a molecular weight of 88.1051 . More detailed properties such as boiling point, melting point, and solubility would require specific experimental data.properties
IUPAC Name |
2-(1-methylcyclopentyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(8(10)11)9(2)5-3-4-6-9/h7H,3-6H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQBLBHTDDFRTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CCCC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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